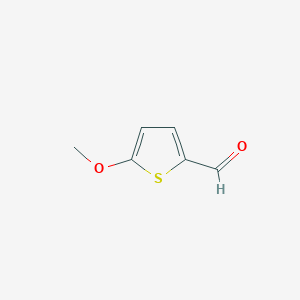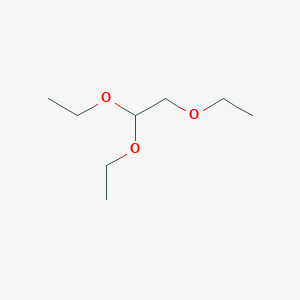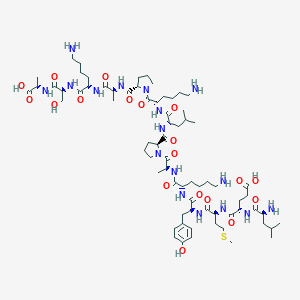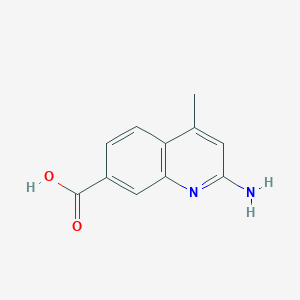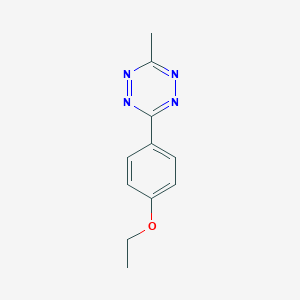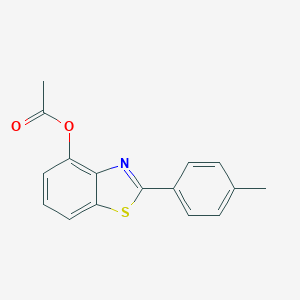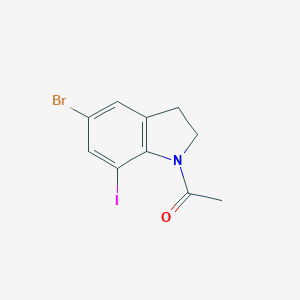![molecular formula C13H19NO B058323 3-[Cyclopentyl(ethyl)amino]phenol CAS No. 112008-25-0](/img/structure/B58323.png)
3-[Cyclopentyl(ethyl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Cyclopentyl(ethyl)amino]phenol, also known as GW501516, is a synthetic drug that is classified as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This drug has gained significant attention in the scientific community due to its potential applications in treating various diseases such as obesity, diabetes, and cardiovascular diseases.
Mechanism Of Action
The mechanism of action of 3-[Cyclopentyl(ethyl)amino]phenol involves the activation of the PPARδ receptor. This receptor is found in various tissues such as adipose tissue, liver, and skeletal muscle. Upon activation, the PPARδ receptor promotes the expression of genes that are involved in fatty acid oxidation, glucose metabolism, and inflammation. This leads to an increase in energy expenditure, improved insulin sensitivity, and reduced inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[Cyclopentyl(ethyl)amino]phenol are numerous and varied. This drug has been shown to increase energy expenditure, improve glucose metabolism, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques.
Advantages And Limitations For Lab Experiments
The advantages of using 3-[Cyclopentyl(ethyl)amino]phenol in lab experiments include its ability to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques. However, the limitations of using this drug in lab experiments include its potential toxicity and the need for further research to determine its long-term safety and efficacy.
Future Directions
The future directions for research on 3-[Cyclopentyl(ethyl)amino]phenol are numerous and varied. Some potential areas of research include the development of new synthetic methods for producing this drug, the investigation of its potential applications in treating other diseases such as cancer and neurodegenerative disorders, and the development of new drugs that target the PPARδ receptor. Additionally, further research is needed to determine the long-term safety and efficacy of this drug in humans.
Conclusion:
In conclusion, 3-[Cyclopentyl(ethyl)amino]phenol is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in treating various diseases. This drug has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques. However, further research is needed to determine the long-term safety and efficacy of this drug in humans.
Synthesis Methods
The synthesis of 3-[Cyclopentyl(ethyl)amino]phenol is a complex process that involves several steps. The first step involves the reaction of 3-hydroxybenzaldehyde with cyclopentylmagnesium bromide to form 3-(cyclopentylmethyl)phenol. The second step involves the reaction of 3-(cyclopentylmethyl)phenol with ethylamine to form 3-[Cyclopentyl(ethyl)amino]phenol. The final step involves the purification of the product using various techniques such as crystallization and chromatography.
Scientific Research Applications
3-[Cyclopentyl(ethyl)amino]phenol has been the subject of extensive scientific research due to its potential applications in treating various diseases. Several studies have shown that this drug can improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in the body. Additionally, this drug has been shown to improve cardiovascular health by reducing blood pressure, lowering cholesterol levels, and preventing the formation of arterial plaques.
properties
CAS RN |
112008-25-0 |
|---|---|
Product Name |
3-[Cyclopentyl(ethyl)amino]phenol |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-[cyclopentyl(ethyl)amino]phenol |
InChI |
InChI=1S/C13H19NO/c1-2-14(11-6-3-4-7-11)12-8-5-9-13(15)10-12/h5,8-11,15H,2-4,6-7H2,1H3 |
InChI Key |
GNLFKWQHVYSHMD-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCC1)C2=CC(=CC=C2)O |
Canonical SMILES |
CCN(C1CCCC1)C2=CC(=CC=C2)O |
synonyms |
m-(N-Cyclopentyl-N-ethylamino)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






